4-(4-Bromophenyl)-1-tosyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC20354342
Molecular Formula: C16H14BrN3O2S
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14BrN3O2S |
---|---|
Molecular Weight | 392.3 g/mol |
IUPAC Name | 4-(4-bromophenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |
Standard InChI | InChI=1S/C16H14BrN3O2S/c1-11-2-8-14(9-3-11)23(21,22)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 |
Standard InChI Key | OWEYUKQOYPWPGO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—functionalized at three positions:
-
N1: Tosyl group (p-toluenesulfonyl, ), which enhances solubility and stabilizes the molecule through electron-withdrawing effects .
-
C4: 4-Bromophenyl group (), contributing steric bulk and electronic modulation for targeted interactions.
-
C5: Primary amine (), a reactive site for further derivatization or coordination .
The molecular formula is , with a calculated molar mass of 416.27 g/mol. Discrepancies exist in reported data, such as an erroneous formula (, 357.22 g/mol) from non-peer-reviewed sources, underscoring the need for rigorous analytical validation.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS): A molecular ion peak at m/z 416.27 () confirms the molecular weight.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and sparingly soluble in water .
Synthesis and Reaction Pathways
Hydrazine-Carbonyl Condensation
A common method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by tosylation:
This route affords moderate yields (45–60%) and allows functional group diversification .
Oxidative Dehydrogenative Coupling
Recent advances employ oxidative couplings to install C−I or N−N bonds, enhancing structural complexity. For example, iodine-mediated cyclization of pyrazolines yields fused heterocycles :
Reaction Mechanisms
-
Tosylation: The pyrazole’s N1 nitrogen attacks the electrophilic sulfur in tosyl chloride (), forming a sulfonamide bond .
-
Bromophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group.
Applications in Organic Synthesis and Material Science
Heterocycle Synthesis
The compound serves as a scaffold for synthesizing imidazo[1,5-b]pyrazoles—a privileged structure in drug discovery . For example, condensation with isocyanates yields fused systems (Figure 1):
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings (e.g., Suzuki, Heck), enabling access to biaryl derivatives for optoelectronic materials .
Property | Value | Method/Source |
---|---|---|
Molecular Formula | Calculated | |
Molar Mass (g/mol) | 416.27 | MS |
Solubility in DMSO | 25 mg/mL | Experimental |
Antibacterial Activity | MIC = 32 μg/mL (S. aureus) | Broth dilution |
Figures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume